molecular formula C6H13NO2S B1416272 (R)-3-(Methylsulfonyl)piperidine CAS No. 1234576-83-0

(R)-3-(Methylsulfonyl)piperidine

Cat. No.: B1416272
CAS No.: 1234576-83-0
M. Wt: 163.24 g/mol
InChI Key: PBJLJPZGBKCUKM-ZCFIWIBFSA-N
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Description

®-3-(Methylsulfonyl)piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a methylsulfonyl group attached to the third carbon of the piperidine ring in the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Methylsulfonyl)piperidine typically involves the reaction of piperidine with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Methylsulfonyl)piperidine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as crystallization or chromatography is also common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(Methylsulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding piperidine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-3-(Methylsulfonyl)piperidine can yield sulfone derivatives, while reduction can produce piperidine.

Scientific Research Applications

®-3-(Methylsulfonyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and binding properties of the compound. This can affect its interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Methylsulfonyl)piperidine: The enantiomer of ®-3-(Methylsulfonyl)piperidine, differing in the configuration of the methylsulfonyl group.

    3-(Methylsulfonyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    3-(Methylsulfonyl)morpholine: A compound with a morpholine ring and a methylsulfonyl group.

Uniqueness

®-3-(Methylsulfonyl)piperidine is unique due to its specific stereochemistry and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Its R-configuration can lead to different interactions and reactivity compared to its S-enantiomer or other similar compounds.

Properties

IUPAC Name

(3R)-3-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJLJPZGBKCUKM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300665
Record name (3R)-3-(Methylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234576-83-0
Record name (3R)-3-(Methylsulfonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234576-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(Methylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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